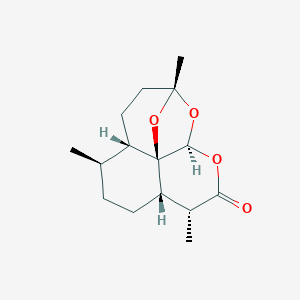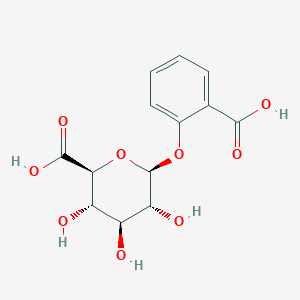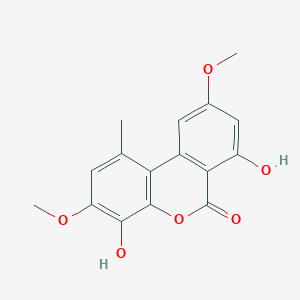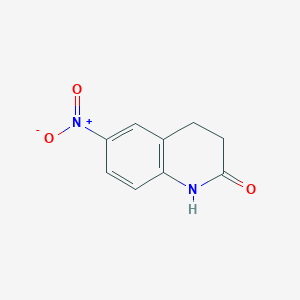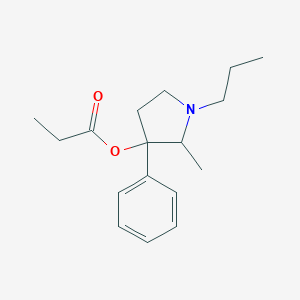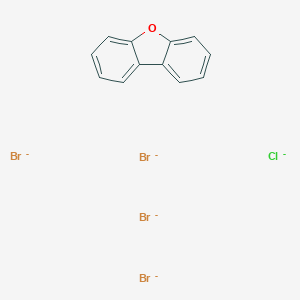
Dibenzofuran, tetrabromochloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzofuran, tetrabromochloro- (DBF-TBC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF-TBC is a halogenated aromatic compound that is synthesized through a multi-step process involving the reaction of dibenzofuran with bromine and chlorine.
科学研究应用
Dibenzofuran, tetrabromochloro- has a wide range of potential applications in scientific research. It has been used as a flame retardant in various materials, including plastics, textiles, and electronics. Dibenzofuran, tetrabromochloro- has also been used as a reactive intermediate in organic synthesis. In addition, Dibenzofuran, tetrabromochloro- has been shown to have anticancer and antiviral properties, making it a potential candidate for drug development.
作用机制
Dibenzofuran, tetrabromochloro- exerts its biological effects through the inhibition of protein kinase C (PKC). PKC is a family of enzymes that play a critical role in cellular signaling pathways. Inhibition of PKC by Dibenzofuran, tetrabromochloro- leads to the disruption of cellular signaling pathways, resulting in the inhibition of cell growth and proliferation.
生化和生理效应
Dibenzofuran, tetrabromochloro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. Dibenzofuran, tetrabromochloro- has also been shown to have antiviral properties, inhibiting the replication of the hepatitis C virus. In addition, Dibenzofuran, tetrabromochloro- has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using Dibenzofuran, tetrabromochloro- in lab experiments is its specificity for PKC inhibition. This allows for the selective inhibition of cellular signaling pathways, providing a more targeted approach to studying cellular processes. However, the complex synthesis method and high cost of Dibenzofuran, tetrabromochloro- can be a limitation for lab experiments.
未来方向
There are several future directions for the use of Dibenzofuran, tetrabromochloro- in scientific research. One potential application is in the development of anticancer drugs. Dibenzofuran, tetrabromochloro- has been shown to have potent anticancer properties, and further research could lead to the development of novel cancer therapies. In addition, Dibenzofuran, tetrabromochloro- could be used in the development of antiviral drugs, particularly for the treatment of hepatitis C. Further research is also needed to fully understand the biochemical and physiological effects of Dibenzofuran, tetrabromochloro-, and to explore its potential applications in other areas of scientific research.
Conclusion
In conclusion, Dibenzofuran, tetrabromochloro- is a halogenated aromatic compound that has gained significant attention in recent years due to its potential applications in scientific research. The complex synthesis method and high cost of Dibenzofuran, tetrabromochloro- can be a limitation for lab experiments, but its specificity for PKC inhibition provides a more targeted approach to studying cellular processes. Dibenzofuran, tetrabromochloro- has a wide range of potential applications in scientific research, including as a flame retardant, reactive intermediate in organic synthesis, and potential anticancer and antiviral drug candidate. Further research is needed to fully understand the biochemical and physiological effects of Dibenzofuran, tetrabromochloro-, and to explore its potential applications in other areas of scientific research.
合成方法
The synthesis of Dibenzofuran, tetrabromochloro- involves a multi-step process that begins with the reaction of dibenzofuran with bromine and chlorine. The reaction of dibenzofuran with bromine and chlorine results in the formation of dibromochlorodibenzofuran. Further bromination and chlorination of dibromochlorodibenzofuran leads to the formation of Dibenzofuran, tetrabromochloro-. The synthesis method is complex and requires specialized equipment and expertise.
属性
CAS 编号 |
107227-51-0 |
|---|---|
产品名称 |
Dibenzofuran, tetrabromochloro- |
分子式 |
C12H8Br4ClO-5 |
分子量 |
523.3 g/mol |
IUPAC 名称 |
dibenzofuran;tetrabromide;chloride |
InChI |
InChI=1S/C12H8O.4BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
InChI 键 |
JDJMYFQHIRWODA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-] |
同义词 |
TETRABROMO-MONOCHLORODIBENZOFURAN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

